

Enantiomers and chiral properties of the Cloquintocet-mexyl molecule.

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An In-depth Technical Guide to the Enantiomers and Chiral Properties of Cloquintocet-mexyl

Introduction

Cloquintocet-mexyl is a widely utilized herbicide safener, designed to protect cereal crops, particularly wheat, from the phytotoxic effects of certain herbicides without compromising the herbicide's efficacy against target weeds.[1] Its chemical structure, specifically the 1-methylhexyl ester group, contains a stereocenter, which gives rise to two non-superimposable mirror-image isomers known as enantiomers.[2] The study of these enantiomers is critical, as stereoisomers of active compounds frequently exhibit different biological activities, metabolic fates, and environmental degradation profiles.[3][4] This guide provides a comprehensive technical overview of the chiral properties of cloquintocet-mexyl, including its synthesis, enantioselective separation, biological activity, and mechanism of action, intended for researchers and professionals in the fields of agricultural science and drug development.

Synthesis and Chiral Nature

Cloquintocet-mexyl, chemically named 1-methylhexyl (5-chloro-8-quinolyloxy)acetate, is produced synthetically.[5] While the parent acid, cloquintocet, is achiral, the esterification with 2-heptanol introduces a chiral center at the first carbon of the hexyl chain, resulting in the formation of (R)- and (S)-enantiomers.[2]

General Synthesis Route: Commercial production typically involves a multi-step process:[2][5] [6]



- Intermediate Formation: The process starts with 5-chloro-8-hydroxyquinoline, which reacts with methyl chloroacetate. This reaction is often conducted in the presence of a base like sodium carbonate and sodium hydroxide to produce the intermediate, 5-chloro-8-quinolyloxy methyl acetate.[2][5]
- Transesterification: The intermediate then undergoes transesterification with 2-heptanol. This step is catalyzed and carried out under conditions that facilitate the exchange of the methyl group for the 1-methylhexyl group, yielding the final **cloquintocet-mexyl** product.[2][5] This method is favored for its gentle reaction conditions and high product purity, making it suitable for industrial-scale production.[5][6]

Enantioselective Separation and Analysis

The separation and quantification of individual **cloquintocet-mexyl** enantiomers are essential for studying their specific properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the primary method for achieving this resolution.[7]

Experimental Protocol: Chiral HPLC Method

A validated method for the direct chiral resolution of **cloquintocet-mexyl** enantiomers has been established.[7]

- Apparatus: A standard HPLC system equipped with a UV detector is sufficient.
- Chiral Stationary Phase (CSP): The key to separation is a cellulose-based CSP, specifically cellulose tris-(3,5-dimethylphenylcarbamate) (CDMPC).[7]
- Mobile Phase: An optimized mobile phase consists of a mixture of n-hexane and isopropanol. A good separation is typically achieved with a ratio of 90:10 (v/v).[7]
- Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 25°C

Detection: UV detection at 254 nm.



 Sample Preparation: Samples (e.g., from plasma or soil extracts) are typically diluted in the mobile phase, vortexed, and centrifuged before injection. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for complex matrices like soil and various crops.[8]

Method Validation and Quantitative Data

The analytical methods for quantifying **cloquintocet-mexyl** enantiomers have been validated for linearity, recovery, and precision.[7][8] The data is summarized in the table below.

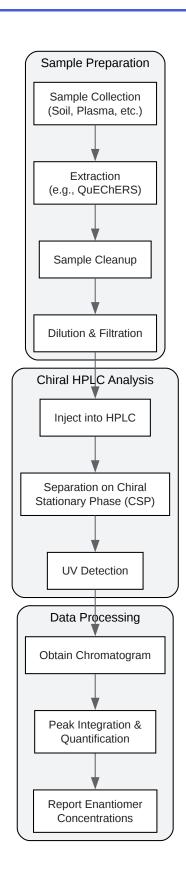
Parameter	Plasma Matrix[7]	Soil & Crop Matrices[8]
Linearity (Correlation Coefficient)	≥ 0.999	≥ 0.9954
Concentration Range	0.5 - 100 μg/mL	Not specified
Mean Recovery	> 80%	84.1% - 111.5%
Limit of Quantification (LOQ)	0.5 μg/mL	0.2 - 0.5 μg/kg
Limit of Detection (LOD)	0.2 μg/mL	0.1 - 0.25 μg/kg
Relative Standard Deviation (RSD)	< 10%	1.2% - 9.8%

Table 1: Summary of quantitative data for the analysis of cloquintocet-mexyl enantiomers.

Experimental Workflow Visualization

The logical flow of enantioselective analysis is depicted below.





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Workflow for enantioselective analysis of cloquintocet-mexyl.



Biological Activity and Stereoselectivity

Cloquintocet-mexyl's primary biological role is to enhance herbicide tolerance in crops by accelerating the detoxification of the herbicide.[1] This is achieved primarily by inducing the expression of detoxification enzymes.[9]

Mechanism of Action

The safening effect of **cloquintocet-mexyl** involves a multi-faceted response within the plant:

- Induction of Glutathione S-Transferases (GSTs): The most prominent mechanism is the significant upregulation of GSTs.[10][11] These enzymes catalyze the conjugation of glutathione to herbicide molecules, forming non-toxic conjugates that are then sequestered into the vacuole.[12] Cloquintocet-mexyl treatment has been shown to increase GST activity by as much as 77.4% in wheat.[11]
- Induction of Other Detoxification Pathways: Beyond GSTs, the safener can also induce
 Phase I enzymes (like cytochrome P450s) and Phase III transporters (like ABC transporters),
 creating a coordinated detoxification response.[10][11]
- Promotion of Photosynthesis and Stress Reduction: Cloquintocet-mexyl promotes the
 expression of genes related to chlorophyll synthesis and chlorophyll-binding proteins.[13][14]
 This leads to increased chlorophyll content, enhanced photosynthesis, and a reduction in
 oxidative stress caused by the herbicide.[13][14]

Stereoselective Activity and Degradation

Research indicates that the biological and environmental behavior of **cloquintocet-mexyl** is stereoselective.

Enantioselective Degradation: A study on the dissipation of cloquintocet-mexyl in soil
revealed that the (R)-enantiomer was degraded preferentially over the (S)-enantiomer.[8]
This differential degradation rate implies that the enantiomeric ratio of the safener will
change over time in the environment, which could have implications for its long-term efficacy
and environmental fate.



• Stereoselective Metabolism: In vitro studies using rabbit plasma also showed that the degradation of **cloquintocet-mexyl** enantiomers was stereoselective.[7] Both enantiomers were found to degrade quickly, suggesting that their metabolites are the main forms with biological effects in animals.[7]

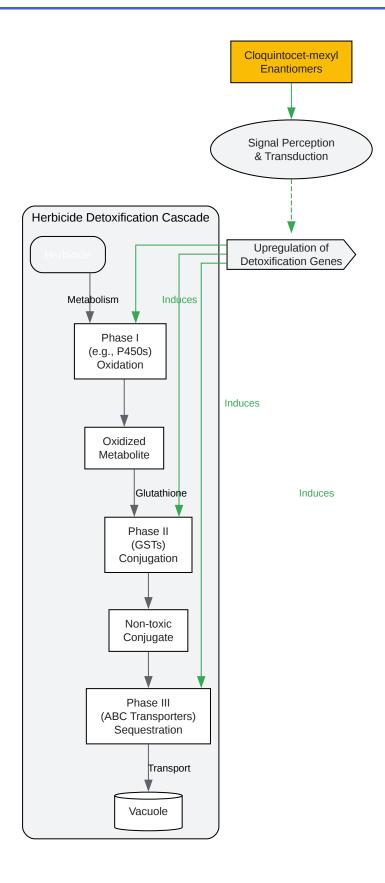
Biological Effect	Observation	Quantitative Data
Herbicide Safening	Protects wheat from fomesafen and pyroxsulam injury.[10][13]	Significantly increases plant height and fresh weight under herbicide stress.[13]
Enzyme Induction	Significantly enhances GST and GPOX activities in wheat. [13]	GST activity in wheat increased by 77.4%.[11]
Gene Expression	Induces expression of GSTs, P450s, and ABC transporters. [10][11]	Upregulates TtMRP1 gene expression 13-fold in wheat leaves.[11]
Photosynthesis	Promotes expression of chlorophyll synthesis genes (GTR, PPO).[13]	Leads to increased chlorophyll content.[14]
Stereoselectivity	(R)-enantiomer degrades preferentially in soil.[8]	Not applicable

Table 2: Summary of the biological activities of **cloquintocet-mexyl**.

Visualizing the Mechanism of Action

The safening mechanism of **cloquintocet-mexyl** involves the induction of a complex detoxification pathway. The diagram below illustrates this process.





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